molecular formula C22H27N3O7S B2646871 N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide CAS No. 868983-30-6

N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide

Cat. No.: B2646871
CAS No.: 868983-30-6
M. Wt: 477.53
InChI Key: KKLDUZBCIQKSNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide is a synthetic organic compound supplied for research purposes. Its molecular formula is C25H30N4O7S . This molecule is characterized by a central oxazolidine ring, a five-membered heterocycle containing both nitrogen and oxygen, which is a scaffold of interest in medicinal chemistry . The structure is further functionalized with a 3,4-dimethoxyphenyl sulfonyl group and a phenethyl-oxalamide chain. Compounds containing the oxazolidinone core and sulfonyl groups have been investigated in various therapeutic areas, suggesting this compound may be of value in developing new pharmacological tools . Its specific mechanism of action and primary research applications are yet to be fully characterized, making it a candidate for exploratory biological screening and hit-to-lead optimization studies. This product is intended for non-human research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N'-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O7S/c1-30-18-9-8-17(14-19(18)31-2)33(28,29)25-12-13-32-20(25)15-24-22(27)21(26)23-11-10-16-6-4-3-5-7-16/h3-9,14,20H,10-13,15H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLDUZBCIQKSNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Structural Characteristics

The compound features a distinctive molecular structure characterized by an oxazolidine ring, a sulfonyl group, and various aromatic moieties. Its molecular formula is C23H29N3O7SC_{23}H_{29}N_{3}O_{7}S, with a molecular weight of approximately 507.6 g/mol. The presence of the oxazolidine ring is particularly significant as it is commonly associated with various biological activities, including antimicrobial and anticancer properties.

PropertyValue
Molecular FormulaC23H29N3O7S
Molecular Weight507.6 g/mol
CAS Number868983-27-1

The biological activity of this compound may be attributed to several mechanisms:

Antimicrobial Activity

A study published in PMC highlighted the antimicrobial properties of oxazolidine derivatives. Researchers synthesized various compounds containing the oxazolidine core and tested their efficacy against multiple bacterial strains. Some derivatives demonstrated significant antibacterial effects comparable to conventional antibiotics like gentamicin and vancomycin .

Anticancer Potential

Research focusing on the anticancer effects of oxazolidine derivatives has shown promising results. For instance, compounds similar to this compound were evaluated for their ability to induce apoptosis in cancer cell lines. These studies suggest that modifications to the oxazolidine structure can enhance cytotoxicity against certain cancer types .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves several key steps:

  • Formation of the Oxazolidine Ring : This step involves cyclization reactions that create the five-membered heterocyclic structure.
  • Sulfonation : The introduction of the sulfonyl group enhances reactivity and potential biological interactions.
  • Final Modifications : Various substitutions on the aromatic rings can be performed to optimize biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related molecules from the evidence:

Compound Core Structure Key Functional Groups Molecular Weight (g/mol) Melting Point (°C) Potential Applications
N1-((3-((3,4-Dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide (Target) Oxazolidine Sulfonyl, oxalamide, phenethyl, dimethoxy phenyl ~550 (estimated) Not reported Hypothesized enzyme inhibition
3-Chloro-N-phenyl-phthalimide Phthalimide Chlorine, phthalimide ring, phenyl 257.67 Not reported Polymer synthesis (polyimide monomers)
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolopyrimidine-chromen Sulfonamide, chromen, pyrazolopyrimidine, fluorophenyl 589.1 175–178 Anticancer or kinase inhibition
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Pyrazole Sulfanyl (S-linked), trifluoromethyl, carbaldehyde ~310 (estimated) Not reported Antimicrobial or agrochemical use

Key Differences and Implications

Core Heterocycles: The target’s oxazolidine ring (saturated, flexible) contrasts with the rigid phthalimide () and planar pyrazolopyrimidine-chromen (). Flexibility may enhance binding to dynamic enzyme pockets . The sulfonyl group in the target vs.

Linkers and Side Chains :

  • The oxalamide linker in the target offers hydrogen-bonding sites, unlike the chromen-ethyl linker in , which may prioritize hydrophobic interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.